N-(1,3-dioxoisoindolin-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a phthalimide moiety and an ethylsulfonyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves the following steps:
Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide intermediate.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation of the appropriate phenyl derivative, often using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine.
Coupling Reaction: The final step involves coupling the phthalimide intermediate with the ethylsulfonyl-substituted phenyl acetic acid derivative under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phthalimide moiety can be reduced to form phthalamic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of electrophiles like nitric acid for nitration or halogens for halogenation, often in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phthalamic acid derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The phthalimide moiety can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindolin-5-yl)-2-phenylacetamide: Lacks the ethylsulfonyl group, which may result in different biological activities and solubility properties.
N-(1,3-dioxoisoindolin-5-yl)-2-(4-methylphenyl)acetamide: Contains a methyl group instead of an ethylsulfonyl group, potentially altering its pharmacokinetic profile.
Uniqueness
N-(1,3-dioxoisoindolin-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is unique due to the presence of both the phthalimide and ethylsulfonyl groups, which confer specific chemical and biological properties. This combination may enhance its potential as a therapeutic agent or a biochemical tool in research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-2-26(24,25)13-6-3-11(4-7-13)9-16(21)19-12-5-8-14-15(10-12)18(23)20-17(14)22/h3-8,10H,2,9H2,1H3,(H,19,21)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQUGFPSWXUFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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